N,N'-Bis(aminoiminomethyl)-4-O-[2-O-(2-deoxy-2-methylamino-alpha-L-glucopyranosyl)-3-C-formyl-alpha-L-lyxofuranosyl]-D-streptamine
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Overview
Description
N,N’-Bis(aminoiminomethyl)-4-O-[2-O-(2-deoxy-2-methylamino-alpha-L-glucopyranosyl)-3-C-formyl-alpha-L-lyxofuranosyl]-D-streptamine: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(aminoiminomethyl)-4-O-[2-O-(2-deoxy-2-methylamino-alpha-L-glucopyranosyl)-3-C-formyl-alpha-L-lyxofuranosyl]-D-streptamine typically involves multi-step organic reactions. The process begins with the preparation of the glucopyranosyl and lyxofuranosyl intermediates, followed by their functionalization to introduce the aminoiminomethyl groups. The final step involves the coupling of these intermediates under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would likely include purification steps such as chromatography to isolate the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(aminoiminomethyl)-4-O-[2-O-(2-deoxy-2-methylamino-alpha-L-glucopyranosyl)-3-C-formyl-alpha-L-lyxofuranosyl]-D-streptamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the specific substituents involved, but typical reagents include halides and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural complexity makes it a valuable tool for probing biological systems.
Medicine: In medicine, the compound has potential applications in drug development. Its ability to interact with various biological targets makes it a candidate for therapeutic agents.
Industry: In industrial applications, the compound can be used in the development of new materials and chemical processes. Its reactivity and functional groups make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which N,N’-Bis(aminoiminomethyl)-4-O-[2-O-(2-deoxy-2-methylamino-alpha-L-glucopyranosyl)-3-C-formyl-alpha-L-lyxofuranosyl]-D-streptamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
- N,N’-Bis(aminoiminomethyl)-4-O-[2-O-(2-deoxy-2-methylamino-alpha-L-glucopyranosyl)-3-C-formyl-alpha-L-lyxofuranosyl]-D-streptamine shares similarities with other aminoglycoside antibiotics, such as streptomycin and gentamicin.
- These compounds also contain amino sugar moieties and exhibit similar biological activities.
Uniqueness:
- The unique structural features of N,N’-Bis(aminoiminomethyl)-4-O-[2-O-(2-deoxy-2-methylamino-alpha-L-glucopyranosyl)-3-C-formyl-alpha-L-lyxofuranosyl]-D-streptamine, such as the specific arrangement of functional groups, contribute to its distinct reactivity and biological activity.
- Compared to other similar compounds, it may offer advantages in terms of specificity and potency in certain applications.
Properties
Molecular Formula |
C21H39N7O13 |
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Molecular Weight |
597.6 g/mol |
IUPAC Name |
2-[3-(diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine |
InChI |
InChI=1S/C21H39N7O13/c1-26-9-13(35)10(32)5(2-29)38-17(9)41-16-18(39-6(3-30)21(16,37)4-31)40-15-8(28-20(24)25)11(33)7(27-19(22)23)12(34)14(15)36/h4-18,26,29-30,32-37H,2-3H2,1H3,(H4,22,23,27)(H4,24,25,28) |
InChI Key |
OFNXOACBUMGOPC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1C(C(C(OC1OC2C(OC(C2(C=O)O)CO)OC3C(C(C(C(C3O)O)N=C(N)N)O)N=C(N)N)CO)O)O |
Origin of Product |
United States |
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